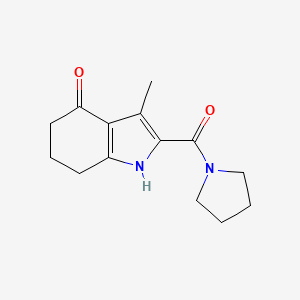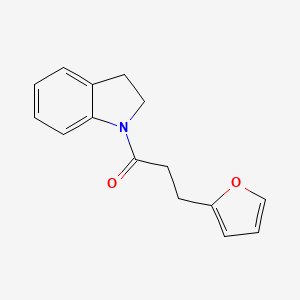
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as 'MIPT' and belongs to the class of tryptamine derivatives. MIPT is a highly selective agonist for the 5-HT2A receptor and has been found to exhibit various biochemical and physiological effects.
作用机制
MIPT is a highly selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to downstream signaling pathways. MIPT has been found to exhibit partial agonist activity, meaning that it activates the receptor but not to the same extent as the endogenous ligand serotonin. MIPT has also been found to exhibit affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, but to a lesser extent than for 5-HT2A.
Biochemical and Physiological Effects:
MIPT has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. MIPT has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MIPT has been found to exhibit anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
实验室实验的优点和局限性
MIPT has several advantages for lab experiments. It is a highly selective agonist for the 5-HT2A receptor, which allows for specific targeting of this receptor. MIPT is also relatively easy to synthesize and purify, making it readily available for research purposes. However, MIPT has some limitations for lab experiments. It has been found to exhibit partial agonist activity, which may complicate interpretation of results. MIPT has also been found to exhibit affinity for other serotonin receptors, which may lead to off-target effects.
未来方向
There are several future directions for research on MIPT. One area of interest is the potential use of MIPT in the treatment of cancer. Further studies are needed to elucidate the mechanisms underlying MIPT's anti-tumor activity and to determine its efficacy in vivo. Another area of interest is the potential use of MIPT in the treatment of psychiatric disorders. Further studies are needed to determine the safety and efficacy of MIPT in humans and to compare its effects to currently available treatments. Additionally, further studies are needed to elucidate the mechanisms underlying MIPT's neuroprotective effects and to determine its potential use in the treatment of neurodegenerative diseases.
合成方法
MIPT can be synthesized using a multi-step process involving the condensation of 3-(2-bromoethyl)indole and pyrrolidine-1-carboxylic acid, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and recrystallization. MIPT is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
MIPT has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. MIPT has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant and anxiolytic effects by modulating the serotonin system. MIPT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-12-10(5-4-6-11(12)17)15-13(9)14(18)16-7-2-3-8-16/h15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWAJBEFBQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)




![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)